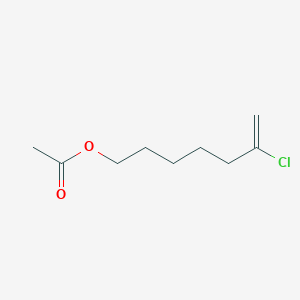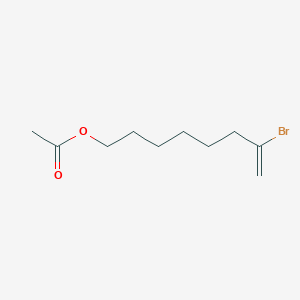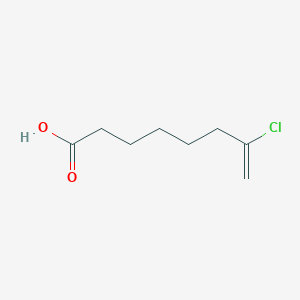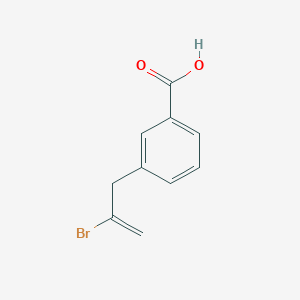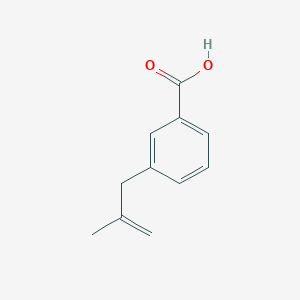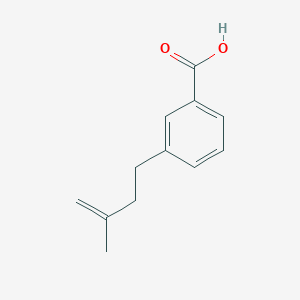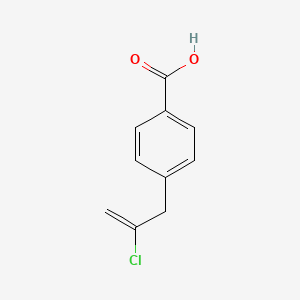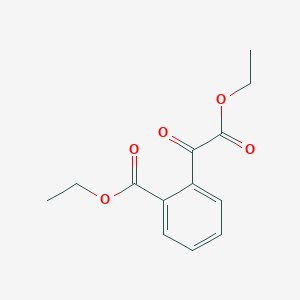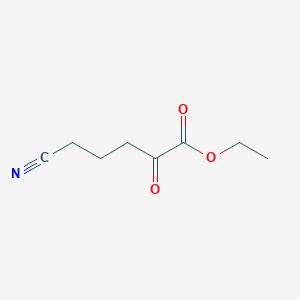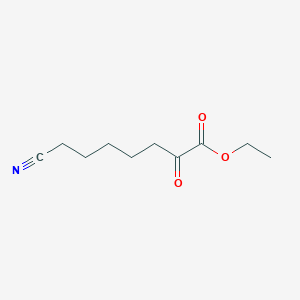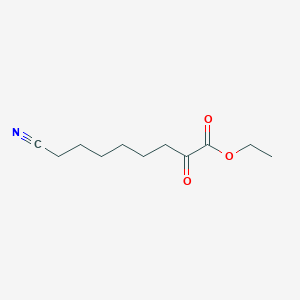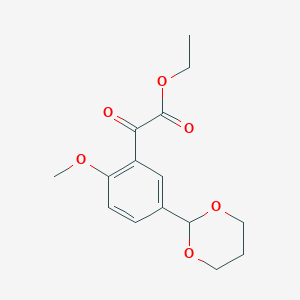
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a complex organic compound featuring a benzoylformate core with an ethyl ester group and a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The benzoylformate core is then introduced via esterification reactions, often using ethyl orthoformate and a suitable catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including continuous removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like NaBH₄ or LiAlH₄ can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: KMnO₄, CrO₃, OsO₄
Reducing agents: NaBH₄, LiAlH₄
Nucleophiles: RMgX, RLi, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a chelating agent, binding to metal ions and facilitating catalytic reactions . The ester group can undergo hydrolysis, releasing active intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-hydroxymethyl-1,3-dioxane esters: These compounds share the 1,3-dioxane ring and exhibit similar chemical reactivity and biological activity.
2-(1,3-Dioxan-2-yl)ethyl derivatives: These compounds are used in similar applications, particularly in polymer synthesis and as intermediates in organic synthesis.
Uniqueness
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is unique due to its combination of a benzoylformate core with a 1,3-dioxane ring, providing a versatile scaffold for various chemical modifications and applications. Its biocompatibility and degradability make it particularly attractive for biomedical and industrial applications .
Properties
IUPAC Name |
ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIROEGHQHTDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203142 |
Source


|
| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-46-3 |
Source


|
| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
